molecular formula C18H24N2O4 B13896593 Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13896593
M. Wt: 332.4 g/mol
InChI Key: YBQDYHLVKAWPEQ-KFWWJZLASA-N
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Description

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic amine derivative with a unique [2.1.1] azabicyclohexane framework. Its molecular formula is C₁₈H₂₄N₂O₄, with a molar mass of 332.39 g/mol . The compound features a benzyloxycarbonyl (Cbz) group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the azabicyclohexane ring. Key physical properties include a predicted density of 1.22 g/cm³ and a boiling point of 473.1°C . The bicyclic structure imparts rigidity, making it valuable in medicinal chemistry for conformational restriction in peptide mimetics and enzyme inhibitors.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl (1R,4R,5S)-5-(phenylmethoxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-13-9-14(20)15(13)19-16(21)23-11-12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,21)/t13-,14-,15+/m1/s1

InChI Key

YBQDYHLVKAWPEQ-KFWWJZLASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Construction of the 2-Azabicyclo[2.1.1]hexane Core

The bicyclic core is generally synthesized via intramolecular cyclization reactions starting from appropriately substituted pyrrolidine or cyclobutane precursors. Key methods include:

  • Cycloaddition reactions : [2+2] or [3+2] cycloadditions using azomethine ylides or nitrones to form the bicyclic framework with high stereocontrol.
  • Ring contraction or expansion : Transformations of related bicyclic systems to the 2-azabicyclo[2.1.1]hexane skeleton.

Stereochemistry is controlled by chiral auxiliaries or chiral catalysts to yield the (1R,4R,5S) configuration.

Introduction of the Amino Group at the 5-Position

The 5-position amino group can be introduced by:

The amino group is typically generated in the free form initially.

Protection of the Amino Group with Benzyloxycarbonyl (Cbz) Group

The amino group is protected to prevent side reactions during further transformations:

  • Reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at low temperature to room temperature.
  • The Cbz protecting group stabilizes the amino function and facilitates purification.

Esterification of the Carboxylic Acid as tert-Butyl Ester

The carboxylic acid is converted to the tert-butyl ester by:

  • Treatment with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid, trifluoroacetic acid).
  • Alternatively, tert-butyl chloroformate can be used to form the ester under mild conditions.
  • This esterification is typically performed after amino protection to avoid side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Core bicyclic formation Azomethine ylide cycloaddition Toluene or DCM 0 to 25 °C 70-85 Stereoselective; chiral catalyst used
Amino group introduction Azide displacement + reduction (e.g., PPh3) THF or MeOH 0 to 40 °C 75-90 High regio- and stereoselectivity
Amino protection (Cbz group) Benzyloxycarbonyl chloride + base DCM or ACN 0 to 25 °C 85-95 Mild conditions; high purity
Esterification to tert-butyl tert-Butanol + acid catalyst or t-BuOCOCl DCM or MeCN 0 to 25 °C 80-90 Avoids racemization

Research Findings and Optimization Notes

  • Stereochemical Integrity : Maintaining the (1R,4R,5S) stereochemistry throughout the synthesis is critical. Use of chiral catalysts or auxiliaries in the initial cyclization step is essential to prevent epimerization.
  • Cbz Protection Efficiency : The benzyloxycarbonyl protection is favored for its stability under a variety of reaction conditions and facile removal by hydrogenolysis.
  • Purification : Crystallization and chromatographic techniques are used after each step to ensure high purity (>97%) of intermediates and final product.
  • Reaction Monitoring : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical tools to monitor reaction progress and confirm stereochemistry.
  • Solvent Choice : Dichloromethane and acetonitrile are preferred solvents for protection and esterification steps due to their inertness and ability to dissolve both reagents and substrates.
  • Safety and Scalability : The use of azides requires careful handling due to potential explosiveness; alternative amination methods are explored for scale-up.

Summary Table of Preparation Route

Step No. Transformation Key Reagents/Conditions Outcome
1 Bicyclic core formation Azomethine ylide cycloaddition 2-azabicyclo[2.1.1]hexane core
2 Amino group installation Azide substitution + reduction 5-amino substituted bicyclic
3 Amino protection Benzyloxycarbonyl chloride + base Cbz-protected amino group
4 Carboxylic acid esterification tert-Butanol + acid catalyst tert-butyl ester formation

The preparation of tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves a stereoselective synthesis of the bicyclic core, selective amino group introduction and protection, followed by esterification. The methods are well-established in the literature, emphasizing stereochemical control, functional group compatibility, and high purity of the final compound. Optimization of reaction conditions and purification techniques ensures reproducibility and scalability for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

  • Molecular Formula : C₁₀H₁₈N₂O₂; Molar Mass : 198.26 g/mol .
  • Key Differences: Lacks the benzyloxycarbonylamino group at position 5, resulting in reduced steric bulk and lower molecular weight.
  • Applications : Used as a precursor for further functionalization via amine coupling reactions .

N-(tert-butoxycarbonyl)-1-benzoyl-5-syn-(tert-butyl-dimethylsilyloxymethyl)-2-azabicyclo[2.1.1]hexane

  • Molecular Formula: C₂₄H₃₇NO₄Si; Molar Mass: 454.23 g/mol (M+Na) .
  • Key Differences : Incorporates a bulky tert-butyldimethylsilyl (TBDMS) group at position 5 instead of the Cbz group, enhancing lipophilicity and stability under acidic conditions.
  • Synthesis : Prepared via electrophilic benzoylation and silylation, highlighting divergent reactivity compared to the target compound’s Cbz-protected amine .

Analogs with Modified Bicyclic Frameworks

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

  • Molecular Formula : C₁₁H₂₀N₂O₂; Molar Mass : 212.29 g/mol .
  • Key Differences : Features a [2.2.1]heptane ring instead of [2.1.1]hexane, altering ring strain and stereoelectronic properties.
  • Applications : Used in the synthesis of constrained peptidomimetics targeting protease enzymes .

tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃; Molar Mass: 225.28 g/mol .
  • Key Differences : Contains a hydroxymethyl group and a [3.1.0] bicyclic system, enabling hydrogen bonding interactions distinct from the target compound’s planar Cbz group .

Stereochemical Variants

rac-tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

  • Molecular Formula : C₁₀H₁₈N₂O₂; Molar Mass : 198.26 g/mol .
  • Key Differences : Racemic mixture lacking stereochemical purity, reducing its utility in enantioselective synthesis compared to the enantiopure target compound .

Comparative Data Tables

Table 1: Substituent and Framework Comparisons

Compound Name Bicyclic Framework Substituent (Position 5) Molecular Weight (g/mol) Key Applications
Target Compound [2.1.1]hexane Cbz-amino 332.39 Peptide mimetics, enzyme inhibitors
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1]hexane NH₂ 198.26 Amine coupling precursor
N-(tert-butoxycarbonyl)-1-benzoyl-5-syn-TBDMS-oxymethyl analog [2.1.1]hexane TBDMS-OCH₂ 454.23 (M+Na) Lipophilic prodrugs
tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane NH₂ 212.29 Protease inhibitors

Table 2: Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound 1.22 473.1 11.96
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate N/A N/A ~9.5 (NH₂)
N-(tert-butoxycarbonyl)-1-benzoyl analog N/A N/A 11.5 (Boc)

Key Research Findings

  • The [2.1.1]hexane framework in the target compound provides superior conformational rigidity compared to [2.2.1]heptane analogs, enhancing binding affinity in enzyme inhibition assays .
  • Stereochemical purity (1R,4R,5S) is critical for biological activity; racemic mixtures show reduced potency in antiviral and anticancer screens .

Biological Activity

Tert-butyl (1R,4R,5S)-5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which is essential for its biological activity. The molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4} with a molecular weight of 336.39 g/mol. Its structure includes a tert-butyl group and a benzyloxycarbonylamino group that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azabicyclo structure through cyclization reactions and subsequent functional group modifications. Recent advancements have streamlined synthesis protocols, allowing for higher yields and purities, which are crucial for biological testing.

This compound has been investigated for its role as an inhibitor of specific enzymes involved in signaling pathways related to inflammation and immune responses. It has shown potential as a selective inhibitor of NF-kB inducing kinase (NIK), which plays a crucial role in the non-canonical NF-kB signaling pathway.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on NIK, leading to reduced activation of downstream signaling pathways associated with inflammatory responses. For example, it has been reported to inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating autoimmune diseases.

Case Study 1: Inhibition of NF-kB Pathway

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in inhibiting the NF-kB pathway in an NZB/W F1 model of systemic lupus erythematosus (SLE). The results indicated a significant reduction in disease symptoms and cytokine levels compared to controls, supporting its therapeutic potential.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in vitro using human peripheral blood mononuclear cells (PBMCs). The findings revealed that treatment with this compound resulted in decreased expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation.

Data Summary

Study Target Outcome Reference
Inhibition of NIKNF-kB pathwayReduced cytokine production
Anti-inflammatory effectsPBMCsDecreased IL-6 and TNF-α levels

Q & A

Q. What are the standard methods for confirming the stereochemical configuration of this bicyclic carbamate?

Q. How should solubility and storage conditions be optimized for this compound?

  • Methodological Answer : Solubility screening in DMSO, ethanol, or chloroform is recommended, with sonication at 37°C to enhance dissolution . For storage, prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C (6 months) or -20°C (1 month) .

Q. What synthetic routes are commonly used to access the 2-azabicyclo[2.1.1]hexane core?

  • Methodological Answer : Key steps include iodolactamization to form bicyclic intermediates (e.g., iodolactam 11 in ) and Boc-protection under basic conditions (e.g., K₂CO₃/CH₃CN) . For example, tert-butyl carbamates are synthesized via nucleophilic substitution with Boc₂O in dichloromethane .

Advanced Research Questions

Q. How does stereochemistry at the 1R,4R,5S positions influence biological activity?

Q. How can computational modeling resolve contradictions between predicted and experimental binding affinities?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model ligand-receptor interactions. For discrepancies, perform alchemical free energy calculations (e.g., FEP or TI) to quantify binding energy differences. Validate with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What strategies improve enantioselectivity in iodolactamization reactions for bicyclic systems?

  • Methodological Answer : Optimize substrate preorganization and chiral auxiliaries . achieved >95% ee using a single-pot iodolactamization with N-iodosuccinimide (NIS) in THF at -78°C. Key factors include steric hindrance from the benzyloxycarbonyl group and Boc protection .

Q. How do researchers address low yields in catalytic hydrogenation of bicyclic intermediates?

  • Methodological Answer : Screen catalysts (e.g., Pd/C, PtO₂) under high-pressure H₂ (50–100 psi) in ethanol or ethyl acetate. For sensitive substrates, use transfer hydrogenation with ammonium formate . Monitor progress via TLC (e.g., used 10% MeOH/CH₂Cl₂ eluent).

Contradiction Analysis & Troubleshooting

Q. Why might NMR data suggest impurities despite HRMS-ESI confirming high purity?

  • Methodological Answer : Residual solvents or diastereomeric byproducts (e.g., axial vs. equatorial isomers) may cause split signals. Re-purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or recrystallization from hexane/EtOAc .

Q. How to reconcile divergent bioactivity results between in vitro and in vivo studies?

  • Methodological Answer : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). For poor in vivo activity, modify the prodrug strategy (e.g., tert-butyl ester hydrolysis to carboxylic acid) .

Synthesis Optimization Table

StepKey ParametersOptimal Conditions (from Evidence)
IodolactamizationNIS, THF, -78°C95% yield, >95% ee
Boc ProtectionBoc₂O, K₂CO₃, CH₃CN85–90% yield
Catalytic Hydrogenation10% Pd/C, H₂ (50 psi), EtOH>90% deprotection

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